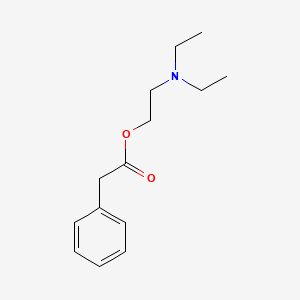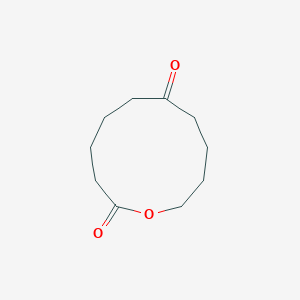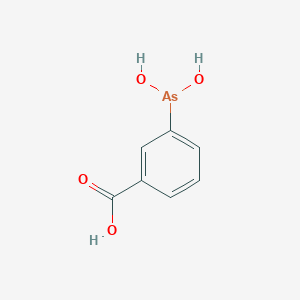![molecular formula C8H12O B14743476 3-Oxatricyclo[4.3.0.0~2,8~]nonane CAS No. 250-20-4](/img/structure/B14743476.png)
3-Oxatricyclo[4.3.0.0~2,8~]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxatricyclo[4300~2,8~]nonane is a unique and intriguing compound belonging to the class of tricyclic ethers Its structure consists of three interconnected rings, including an oxygen atom, which contributes to its distinctive chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxatricyclo[4.3.0.0~2,8~]nonane can be achieved through several methods. One common approach involves the ultraviolet irradiation of Δ-cyclohexenylacetaldehyde in a degassed pentane solution, which yields 7-oxatricyclo[4.3.0.0~5,8~]nonane. This intermediate can then be converted to the desired compound by refluxing with ethereal lithium aluminium hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 3-Oxatricyclo[4.3.0.0~2,8~]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen atom and the strained ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Lithium aluminium hydride is a typical reducing agent employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atom.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Oxatricyclo[4.3.0.0~2,8~]nonane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-Oxatricyclo[4.3.0.0~2,8~]nonane involves its interaction with various molecular targets. The oxygen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making it a useful tool in biochemical studies .
Comparison with Similar Compounds
8-Methylene-3-oxatricyclo[5.2.0.0~2,4~]nonane: This compound shares a similar tricyclic structure but differs in the positioning of the methylene group.
7-Oxatricyclo[4.3.0.0~5,8~]nonane: An intermediate in the synthesis of 3-Oxatricyclo[4.3.0.0~2,8~]nonane, it has a slightly different ring configuration.
Uniqueness: 3-Oxatricyclo[4300~2,8~]nonane stands out due to its specific ring structure and the presence of an oxygen atom, which imparts unique chemical properties and reactivity
Properties
CAS No. |
250-20-4 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-oxatricyclo[4.3.0.02,8]nonane |
InChI |
InChI=1S/C8H12O/c1-2-9-8-6-3-5(1)7(8)4-6/h5-8H,1-4H2 |
InChI Key |
XTIYTVPATCGRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C3CC1C2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


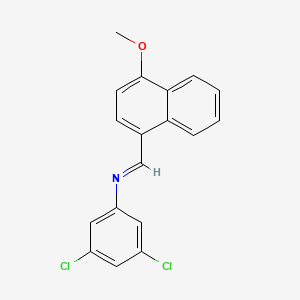
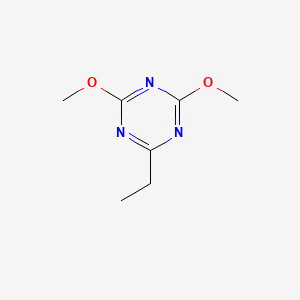
![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)

![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)






